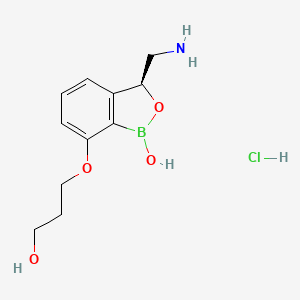

Epetraborole hydrochloride

Descripción general

Descripción

Epetraborole hydrochloride, also known as GSK2251052 hydrochloride, is a potent and selective leucyl-tRNA synthetase inhibitor . It has been used in trials studying the treatment of various infections, including bacterial, intestinal, urinary tract, and community-acquired infections .

Molecular Structure Analysis

Epetraborole hydrochloride is a small molecule with a chemical formula of C11H16BNO4 . It belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .

Physical And Chemical Properties Analysis

Epetraborole hydrochloride is a white to off-white solid . The average molecular weight is 237.06, and the monoisotopic molecular weight is 237.117238 .

Aplicaciones Científicas De Investigación

Epetraborole Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Treatment of Bacterial Infections: Epetraborole hydrochloride has been used in clinical trials for the treatment of various bacterial infections, including intestinal infections, urinary tract infections, and community-acquired infections. Its mechanism of action involves inhibiting bacterial leucyl-tRNA synthetase, an essential enzyme in protein synthesis, which demonstrates potent activity against nontuberculous mycobacteria (NTM) and Gram-negative bacteria .

Potential Against Nontuberculous Mycobacteria (NTM): Epetraborole shows promising results in the treatment of NTM lung disease, a rare, chronic, and progressive infectious disease that can lead to irreversible lung damage and can be fatal. It is currently under clinical development for treatment-refractory Mycobacterium avium complex (MAC) lung disease .

Inhibitor of Leucyl-tRNA Synthetase: As a boron-containing inhibitor of bacterial leucyl-tRNA synthetase, Epetraborole has been evaluated for its in vitro activity and efficacy in murine models against Burkholderia pseudomallei infections, potentially offering a new treatment avenue for melioidosis .

Co-crystal Studies for Drug Development: Research involving epetraborole includes diffracting co-crystals of the editing domain and epetraborole to understand its interaction with bacterial enzymes, which is crucial for the development of new antibiotics .

Drug-Drug Interaction Potential: Epetraborole’s interaction potential with other drugs has been evaluated to ensure safe co-administration with other treatments, especially considering its potent activity against various bacteria .

Enhancing Antibiotic Efficacy: Studies have shown that epetraborole can enhance the in vivo activity of other antibiotics like ceftazidime against specific bacterial agents, indicating its potential as a combination therapy to improve treatment outcomes .

Mecanismo De Acción

Target of Action

Epetraborole hydrochloride primarily targets the leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme that catalyzes the attachment of leucine to transfer RNA . This enzyme plays a crucial role in protein synthesis, making it an attractive target for antimicrobial agents .

Mode of Action

Epetraborole inhibits LeuRS by binding to the terminal adenosine ribose of tRNALeu in the editing site . This binding disrupts the normal function of LeuRS, thereby inhibiting protein synthesis .

Biochemical Pathways

The inhibition of LeuRS by Epetraborole disrupts the protein synthesis pathway . By preventing the attachment of leucine to tRNA, Epetraborole effectively halts the translation process, leading to a decrease in protein production . This disruption of protein synthesis can inhibit the growth and proliferation of bacteria, including Mycobacterium avium complex (MAC) and Burkholderia pseudomallei .

Pharmacokinetics

Epetraborole hydrochloride is an orally administered drug . It has been tested in a Phase 1b dose-ranging study, where it was administered to healthy volunteers at doses ranging from 250 mg to 1,000 mg for 28 days . The pharmacokinetics of Epetraborole were found to be generally linear and predictable, consistent with previous studies . The drug demonstrated high intracellular penetration, which could enhance its efficacy against intracellular pathogens .

Result of Action

Epetraborole has demonstrated high levels of efficacy in animal models of NTM infection . It has shown potent activity against nontuberculous mycobacteria, including MAC and Burkholderia pseudomallei . In addition, Epetraborole has been found to enhance the in vivo activity of ceftazidime against Burkholderia pseudomallei .

Action Environment

The action of Epetraborole can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the presence of other drugs, as suggested by its demonstrated synergy with ceftazidime . Additionally, the drug’s action may be influenced by the physiological environment within the host, such as the intracellular environment of macrophages

Direcciones Futuras

Epetraborole hydrochloride is being developed as a once-daily, orally administered treatment for patients with NTM lung disease . The dosage for a pivotal Phase 2/3 study was selected based on the results of a Phase 1b study, and the trial is planned to start in the first half of 2022 . The U.S. Food and Drug Administration has granted Qualified Infectious Disease Product (QIDP) and Fast Track designations for Epetraborole in treatment-refractory MAC lung disease .

Propiedades

IUPAC Name |

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYQGIQOBJGIW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234563-16-6 | |

| Record name | Epetraborole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPETRABOROLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)